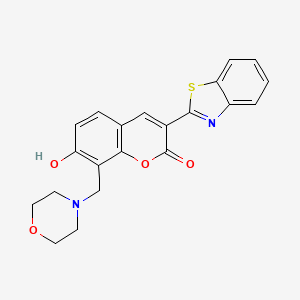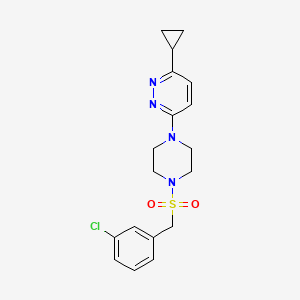
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine and piperazine rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the sulfonyl group could potentially make the compound more polar .科学的研究の応用
Anticancer and Antituberculosis Studies
Research has demonstrated the synthesis of piperazine derivatives with significant anticancer and antituberculosis activities. For example, Mallikarjuna et al. (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and found that some of these compounds exhibited significant antituberculosis and anticancer activities. This suggests the potential of piperazine derivatives in developing treatments for tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Melanocortin Receptor Agonists
Piperazine analogues have also been explored for their potential in targeting melanocortin receptors, which are involved in various physiological functions, including appetite control, energy homeostasis, and sexual function. Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues, finding several compounds with selectivity for the melanocortin 4 receptor (MC4R), suggesting their potential use in treating conditions related to MC4R dysfunction (Mutulis et al., 2004).
Adenosine Receptor Antagonists
Cyclopropyl and piperazine derivatives have been studied for their role as adenosine receptor antagonists. Borrmann et al. (2009) designed and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, discovering compounds with subnanomolar affinity and high selectivity for A2B adenosine receptors. These findings highlight the therapeutic potential of these compounds in diseases where adenosine plays a pivotal role (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Antimicrobial Activity
The synthesis of bioactive sulfonamide and amide derivatives of piperazine has been reported, with some compounds showing promising in vitro antimicrobial activity against various bacteria and fungi. This suggests the potential of these derivatives in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Photochemical Studies
Photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been explored, revealing insights into their stability and reactivity under light exposure. Such studies are essential for understanding the photostability and photodegradation pathways of pharmaceutical compounds (Mella, Fasani, & Albini, 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-16-3-1-2-14(12-16)13-26(24,25)23-10-8-22(9-11-23)18-7-6-17(20-21-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYHUMCUXBWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)
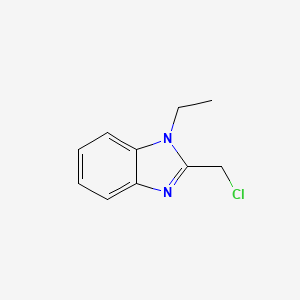
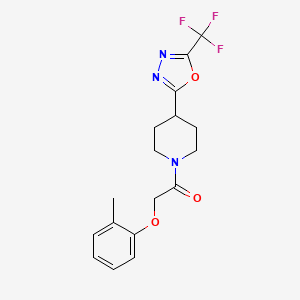
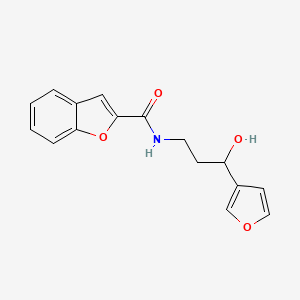
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2556432.png)
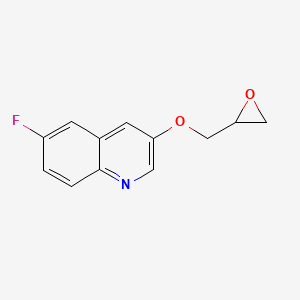
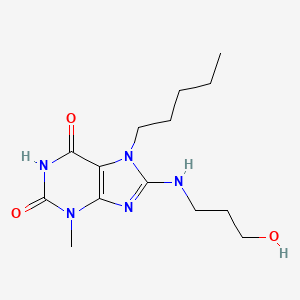
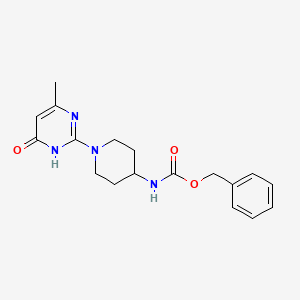
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)
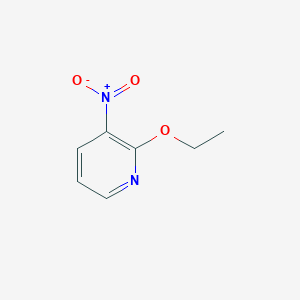
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)
